molecular formula C21H13NO2S2 B12879617 5,8-Quinolinedione, 6,7-bis(phenylthio)- CAS No. 102183-15-3

5,8-Quinolinedione, 6,7-bis(phenylthio)-

Cat. No.: B12879617
CAS No.: 102183-15-3
M. Wt: 375.5 g/mol
InChI Key: GQMQXCVRWWTFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Quinolinedione, 6,7-bis(phenylthio)- is a synthetic compound derived from the quinolinedione family. Quinolinediones are known for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The unique structure of 5,8-Quinolinedione, 6,7-bis(phenylthio)-, with phenylthio groups at the 6 and 7 positions, enhances its biological activity and makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5,8-quinolinedione with thiophenol in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 5,8-Quinolinedione, 6,7-bis(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 6,7-bis(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

5,8-Quinolinedione, 6,7-bis(phenylthio)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.

    Medicine: Its anticancer and antibacterial properties are being explored for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Quinolinedione, 6,7-bis(phenylthio)- involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes and ultimately cell death. The phenylthio groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Properties

CAS No.

102183-15-3

Molecular Formula

C21H13NO2S2

Molecular Weight

375.5 g/mol

IUPAC Name

6,7-bis(phenylsulfanyl)quinoline-5,8-dione

InChI

InChI=1S/C21H13NO2S2/c23-18-16-12-7-13-22-17(16)19(24)21(26-15-10-5-2-6-11-15)20(18)25-14-8-3-1-4-9-14/h1-13H

InChI Key

GQMQXCVRWWTFLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=O)C3=C(C2=O)C=CC=N3)SC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.